Tris(trimethylsilyl) phosphate

Descripción

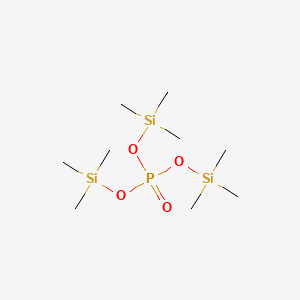

Structure

3D Structure

Propiedades

IUPAC Name |

tris(trimethylsilyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMMCGKXBZVAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O4PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909282 | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10497-05-9 | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10497-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010497059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate (CAS 10497-05-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound with significant applications in modern chemistry and materials science. This document details its physicochemical properties, synthesis protocols, reactivity, and primary applications, with a focus on its role in enhancing the performance of energy storage systems.

Physicochemical Properties

Tris(trimethylsilyl) phosphate is a colorless liquid characterized by the chemical formula C₉H₂₇O₄PSi₃.[1][2] It is an organosilicon derivative of phosphoric acid where the three hydroxyl groups are replaced by trimethylsilyl (B98337) groups.[3][4] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 10497-05-9 | [2][4] |

| Molecular Formula | C₉H₂₇O₄PSi₃ | [1][2][4] |

| Molecular Weight | 314.54 g/mol | [2][5] |

| Appearance | Colorless, clear liquid | [1][6] |

| Melting Point | 2–4 °C | [2][3][6] |

| Boiling Point | 228–229 °C @ 720-760 mmHg85–87 °C @ 4 Torr | [1][2][3][6] |

| Density | 0.945–0.959 g/cm³ @ 25 °C | [1][2][3][6] |

| Refractive Index (n20/D) | 1.409 | [3][6] |

| Flash Point | 13–24 °C (closed cup) | [1][6] |

| Water Solubility | Reacts rapidly with moisture and water | [5] |

| InChIKey | QJMMCGKXBZVAEI-UHFFFAOYSA-N | [2][6] |

| Canonical SMILES | O=P(O--INVALID-LINK--(C)C)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C | [2][6] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The following protocols are based on established laboratory procedures.

Protocol 2.1: Synthesis from Trimethylchlorosilane

This method involves the reaction of trimethylchlorosilane with ammonium (B1175870) dihydrogen phosphate.

-

Materials:

-

Trimethylchlorosilane (352 g, 3.24 mol)

-

Ammonium dihydrogen phosphate (115 g, 1 mol)

-

Three-necked flask (1000 ml) equipped with a reflux condenser and thermometer

-

Stirring apparatus

-

Vacuum distillation setup

-

Exhaust gas absorption device (for HCl)

-

-

Procedure:

-

Combine trimethylchlorosilane and ammonium dihydrogen phosphate in the three-necked flask.

-

Heat the mixture to 78 °C while stirring continuously for 3 hours.[7]

-

During the reaction, hydrogen chloride gas is generated and should be neutralized using an exhaust gas absorption device.[7]

-

After the reaction period, allow the mixture to cool and then filter it to separate the solid byproducts.

-

The resulting filtrate is crude this compound.

-

Purify the crude product via vacuum distillation, collecting the fraction that distills at 125–128 °C / 30 mmHg.[7]

-

This procedure typically yields approximately 282 g (89.6%) of pure this compound.[7]

-

Protocol 2.2: Synthesis from Hexamethyldisilazane (B44280)

This alternative method utilizes hexamethyldisilazane, which reacts with ammonium dihydrogen phosphate to produce TMSP and ammonia (B1221849) as the only byproduct.

-

Materials:

-

Hexamethyldisilazane

-

Ammonium dihydrogen phosphate

-

Reactor vessel with heating and stirring capabilities

-

Distillation apparatus

-

Ammonia gas absorption system

-

-

Procedure:

-

Add hexamethyldisilazane and ammonium dihydrogen phosphate to the reactor. A molar ratio of 1.5:1 to 1.8:1 (hexamethyldisilazane:ammonium dihydrogen phosphate) is recommended.[8]

-

Heat the reaction mixture to a temperature between 80–160 °C and stir for 2–5 hours.[8][9]

-

Ammonia gas is released during the reaction and should be absorbed by water.[9]

-

Upon completion, the crude product is purified by rectification, preferably via vacuum distillation, to yield high-purity this compound.[9]

-

Applications in Research and Development

While TMSP has applications as a reagent in organic synthesis, its most prominent and extensively studied role is as a functional electrolyte additive in advanced battery systems.[10]

-

Lithium-Ion Batteries (LIBs): TMSP is recognized as an effective additive for improving the performance of high-voltage LIBs.[11] It helps to form a stable, dense solid electrolyte interface (SEI) on cathode materials, particularly high-voltage cathodes like LiNi₀.₅Co₀.₂Mn₀.₃O₂ and NMC811.[1][6][12] This protective layer enhances electrochemical stability, prolongs cycle life, and improves performance at elevated temperatures by suppressing electrolyte decomposition.[1][13][14]

-

Sodium-Ion Batteries (SIBs): In SIBs, which use NaPF₆/carbonate electrolytes, TMSP acts as a multifunctional additive. It effectively scavenges water molecules, inhibiting the hydrolysis of NaPF₆ and the subsequent formation of acidic compounds that degrade battery performance.[15] This leads to the formation of thinner, more uniform, and inorganic-rich interphases on both the cathode and anode, resulting in excellent cycling performance.[15]

-

Organic Synthesis: The labile phosphorus-silicon bonds in TMSP make it a useful reagent. It can be cleaved by various nucleophiles, such as alkali-metal fluorides and acetates, to yield the corresponding trimethylsilyl esters.[3][5]

Reactivity and Mechanism of Action

The beneficial effects of TMSP in battery electrolytes stem from its specific chemical reactivity, primarily its ability to act as a scavenger for detrimental species within the electrolyte.

4.1. HF and Water Scavenging

In Li-ion and Na-ion batteries using hexafluorophosphate (B91526) salts (LiPF₆ or NaPF₆), trace amounts of water can lead to salt hydrolysis, producing hydrofluoric acid (HF). HF is highly corrosive and contributes significantly to electrode degradation and overall performance decay.[15][16] TMSP effectively neutralizes both water and HF.[11][15][16] The trimethylsilyl groups readily react with HF to form stable fluorotrimethylsilane (B1212599) (Me₃SiF) and silylated phosphate byproducts, preventing the acidification of the electrolyte.[16]

4.2. Reactivity with Lewis Bases

TMSP also reacts with other Lewis bases commonly found in Li-ion cells, such as water, hydroxide (B78521) (OH⁻), and methoxide.[17] This reaction proceeds in a stepwise fashion, where the trimethylsilyl (TMS) groups are sequentially detached from the central phosphate. This process effectively scavenges Lewis bases that would otherwise trigger electrolyte solvent decomposition.[17]

Experimental Protocol: Evaluating TMSP in a Li-Ion Cell

This protocol describes a typical experiment to evaluate the effect of TMSP on the cycling performance of a high-voltage cathode material at elevated temperatures.

-

Objective: To determine the impact of TMSP as an electrolyte additive on the capacity retention of a LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/Graphite (B72142) full cell at 60 °C.

-

Materials & Equipment:

-

NMC811 cathode and graphite anode

-

Celgard separator

-

Baseline electrolyte: 1 M LiPF₆ in ethylene (B1197577) carbonate/dimethyl carbonate (EC/DMC)

-

This compound (CAS 10497-05-9)

-

Coin cell components (CR2032)

-

Glovebox with an argon atmosphere

-

Battery cycler

-

Electrochemical Impedance Spectroscopy (EIS) analyzer

-

Thermostatic chamber

-

-

Procedure:

-

Electrolyte Preparation: Inside an argon-filled glovebox, prepare two electrolyte solutions:

-

Baseline: 1 M LiPF₆ in EC/DMC.

-

TMSP Electrolyte: Add 2 wt% TMSP to the baseline electrolyte and mix thoroughly.[12]

-

-

Cell Assembly: Assemble NMC811/graphite coin cells (CR2032) in the glovebox using the baseline and TMSP electrolytes.

-

Formation Cycling: Perform initial formation cycles at room temperature. For example, cycle the cells for 2-3 cycles at a C/10 rate (where 1C corresponds to a full charge/discharge in one hour) within a voltage window of 3.0–4.3 V.[13]

-

High-Temperature Cycling: Place the cells in a thermostatic chamber set to 60 °C.[14]

-

Cycle the cells at a 1C rate for 50-100 cycles, recording the charge and discharge capacity for each cycle.[13]

-

Electrochemical Analysis:

-

Periodically (e.g., after 1, 10, and 50 cycles), perform EIS measurements on the cells to analyze the growth of interfacial impedance.[13]

-

Compare the capacity retention (percentage of initial capacity remaining) and Coulombic efficiency of the cells with and without the TMSP additive.

-

-

Post-Mortem Analysis (Optional): Disassemble the cells after cycling to characterize the electrode surfaces using techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the SEI layer.

-

Safety and Handling

This compound is a flammable liquid and should be handled with care.[6]

-

Hazards: Flammable liquid (H225), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautions: Keep away from heat, sparks, and open flames (P210). Wear protective gloves and eye protection. Use in a well-ventilated area.[6]

-

Storage: Store under an inert gas (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C.[5] It is sensitive to moisture.[5]

References

- 1. meisenbaochem.com [meisenbaochem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Tris(trimethylsilyl)phosphate | 10497-05-9 [amp.chemicalbook.com]

- 4. This compound | C9H27O4PSi3 | CID 25317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound , ≥97.0% , 10497-05-9 - CookeChem [cookechem.com]

- 6. トリス(トリメチルシリル)ホスフェート ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tris(trimethylsilyl)phosphate synthesis - chemicalbook [chemicalbook.com]

- 8. CN101870711A - A kind of synthetic method of three (trimethylsilyl) phosphates - Google Patents [patents.google.com]

- 9. CN101870711B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. electrochemsci.org [electrochemsci.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Phosphoric Acid Tris(trimethylsilyl) Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoric acid tris(trimethylsilyl) ester, also known as tris(trimethylsilyl) phosphate (B84403) (TMSP), is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1][2][3] Its utility stems from its role as a mild Lewis acid catalyst, a dehydrating agent, and a phosphorylating agent.[2] In drug development, the introduction of phosphate moieties is a critical step in the synthesis of many biologically active compounds.[2] Furthermore, TMSP has gained prominence as a functional additive in lithium-ion battery electrolytes, where it enhances performance and safety by forming a protective solid electrolyte interphase (SEI) film on high-voltage cathode materials.[3][4][5][6] This guide provides a comprehensive overview of the primary synthetic routes to TMSP, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Methodologies

The synthesis of tris(trimethylsilyl) phosphate can be broadly categorized into three main approaches, distinguished by the starting phosphorus-containing reagent. These methods offer varying degrees of efficiency, scalability, and reagent accessibility.

-

From Phosphate Salts and Silylating Agents: This is one of the most common and industrially viable methods, often employing readily available starting materials.

-

From Phosphorous Acid and Silylating Agents: This approach utilizes phosphorous acid as the phosphorus source.

-

From Alkali Metal Silanoxides and Phosphorus Halides: This method involves the reaction of a pre-formed silyloxide with a phosphorus halide.

The logical relationship between these synthetic pathways is illustrated in the diagram below.

References

- 1. This compound | C9H27O4PSi3 | CID 25317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tris(trimethylsilyl)phosphate | 10497-05-9 [amp.chemicalbook.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. meisenbaochem.com [meisenbaochem.com]

- 6. CN101870711A - A kind of synthetic method of three (trimethylsilyl) phosphates - Google Patents [patents.google.com]

Tris(trimethylsilyl) phosphate molecular structure

An In-depth Technical Guide to the Molecular Structure of Tris(trimethylsilyl) phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Tris(trimethylsilyl) phosphate, a versatile organosilicon compound. The document details its structural parameters, spectroscopic characteristics, and a representative synthesis protocol, presenting quantitative data in accessible tables and visualizing complex relationships through diagrams.

Molecular Structure and Bonding

This compound, with the chemical formula C9H27O4PSi3, consists of a central phosphate group bonded to three trimethylsilyl (B98337) ((CH3)3Si) groups.[1][2] The phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Three of these oxygen atoms bridge to the silicon atoms of the trimethylsilyl groups, while one is a terminal phosphoryl oxygen.[3]

Crystallographic Data

Single-crystal X-ray diffraction has provided precise measurements of the bond lengths and angles within the this compound molecule. The structure reveals a distorted tetrahedral geometry around the central phosphorus atom. The crystallographic unit cell contains two crystallographically independent molecules which are nearly identical in their bonding parameters.[3]

Table 1: Selected Bond Lengths for this compound [3]

| Bond | Experimental Bond Length (pm) | Theoretical Bond Length (pm) |

| P1–O11 | 155.7(3) | 157.6 |

| P1–O12 | 155.4(3) | - |

| P2–O21 | 155.2(3) | - |

| Si–O | 166.9(3) - 168.9(3) | - |

Table 2: Selected Bond Angles for this compound [3]

| Angle | Experimental Bond Angle (°) | Theoretical Bond Angle (°) |

| O11–P1–O12 | 103.9(2) | 103.8 |

Spectroscopic Characterization

The molecular structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

-

¹H NMR: The proton NMR spectrum is characterized by a single resonance corresponding to the protons of the methyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum shows a single peak, indicating the chemical equivalence of all methyl carbons.[4]

-

³¹P NMR: The phosphorus-31 NMR spectrum displays a single sharp signal, characteristic of a single phosphorus environment.[5] There is a significant chemical shift difference of approximately 300 ppm between this compound (TMSP) and Tris(trimethylsilyl) phosphite (B83602) (TMSPi) in their ³¹P NMR spectra, allowing for clear differentiation.[5]

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹³C | Not explicitly found |

| ³¹P | Not explicitly found |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. While a detailed assignment of all peaks is complex, key absorptions include:

-

P=O stretching: A strong band characteristic of the phosphoryl group.

-

Si-O-P stretching: Strong absorptions related to the silicon-oxygen-phosphorus linkages.

-

Si-C stretching and bending: Vibrations associated with the trimethylsilyl groups.

-

C-H stretching and bending: Vibrations of the methyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of trimethylchlorosilane with ammonium (B1175870) dihydrogen phosphate.[1]

Protocol:

-

Reaction Setup: To a 1000 ml three-necked flask equipped with a reflux condenser and a thermometer, add 352 g (3.24 mol) of trimethylchlorosilane and 115 g (1 mol) of ammonium dihydrogen phosphate.[1]

-

Reaction: Stir the mixture at 78 °C for 3 hours. An exhaust gas absorption device should be connected to the outlet of the reflux condenser to absorb the generated hydrogen chloride gas.[1]

-

Filtration: After the reaction is complete, filter the mixture to remove solid byproducts. The filtrate is the crude this compound.[1]

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 125-128 °C / 30 mmHg. This yields approximately 282 g (89.6% yield) of pure this compound.[1]

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate NMR Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tris(trimethylsilyl) phosphate (B84403). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this compound in their work. This document presents quantitative NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and includes visualizations to illustrate key concepts and workflows.

Introduction to Tris(trimethylsilyl) phosphate

This compound, with the chemical formula C9H27O4PSi3, is an organosilicon and organophosphate compound.[1] It serves as a versatile reagent in organic synthesis and has applications in various research areas. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide focuses on the multinuclear NMR data, including ¹H, ¹³C, ³¹P, and ²⁹Si NMR spectroscopy.

Quantitative NMR Spectral Data

The following tables summarize the key quantitative NMR spectral data for this compound. This information has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~0.2-0.4 | Singlet | - | 27H | Si(CH₃)₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.0-2.0 | Singlet | Si(CH₃)₃ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 3: ³¹P NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Referencing |

| ~-25 to -30 | Singlet | 85% H₃PO₄ |

Note: The chemical shift is reported relative to an external standard of 85% phosphoric acid.

Table 4: ²⁹Si NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Referencing |

| ~15-20 | Singlet | TMS |

Note: The chemical shift is reported relative to an external standard of tetramethylsilane (B1202638) (TMS).

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for this compound requires careful attention to the experimental setup. The following protocols provide a general guideline for obtaining ¹H, ¹³C, ³¹P, and ²⁹Si NMR spectra.

3.1. Sample Preparation

-

Analyte: this compound (purity ≥98%).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice due to its ability to dissolve the compound and its relatively clean spectral window. Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used depending on the experimental requirements.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹H and ¹³C NMR. For less sensitive nuclei like ³¹P and ²⁹Si, a higher concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used. For ²⁹Si NMR, TMS can be used as an internal or external standard.

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use to avoid contamination.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz for ¹H).

3.2.1. ¹H NMR Spectroscopy

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of 10-12 ppm is usually adequate.

-

Temperature: 298 K (25 °C).

3.2.2. ¹³C NMR Spectroscopy

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a singlet for each unique carbon.

-

Number of Scans: 128 to 1024 scans, or more, may be needed depending on the concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 200-250 ppm is standard.

3.2.3. ³¹P NMR Spectroscopy

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Number of Scans: 64 to 256 scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A spectral width of 200-300 ppm centered around the expected chemical shift is a good starting point.

-

Referencing: The spectrum should be referenced to an external 85% H₃PO₄ sample at 0 ppm.

3.2.4. ²⁹Si NMR Spectroscopy

-

Challenges: ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can lead to a negative Nuclear Overhauser Effect (NOE) and signal suppression or nulling with standard proton decoupling.[2] Additionally, the spin-lattice relaxation times (T₁) can be long.

-

Pulse Program: To overcome the negative NOE, an inverse-gated decoupling sequence is often used. Alternatively, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can significantly enhance the signal intensity and shorten the required experiment time.[2]

-

Number of Scans: Several hundred to thousands of scans may be necessary.

-

Relaxation Delay (d1): For standard experiments, a long relaxation delay (e.g., 60 seconds) may be needed.[2] With DEPT or INEPT, the delay is dictated by the proton T₁s and can be much shorter.

-

Background Signal: A broad signal from the glass of the NMR tube and probe can appear around -110 ppm.[3] This can be minimized by using a quartz-free probe or by subtracting a blank spectrum.

Visualizations

4.1. Molecular Structure

Caption: Molecular structure of this compound.

4.2. NMR Experimental Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

References

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Tris(trimethylsilyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(trimethylsilyl) phosphate (B84403) (TMSP). It includes tabulated data, detailed experimental protocols, and a visual representation of the analytical workflow, designed to be a valuable resource for researchers in chemistry and drug development.

Introduction to ³¹P NMR Spectroscopy and Tris(trimethylsilyl) phosphate

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful analytical technique for the structural elucidation and analysis of organophosphorus compounds. With a natural abundance of 100% and a spin of ½, the ³¹P nucleus provides sharp, well-resolved signals, making it an ideal probe for studying the chemical environment of phosphorus atoms.

This compound, with the chemical formula C₉H₂₇O₄PSi₃, is a versatile organosilicon compound. It serves as a key intermediate in various chemical syntheses and has applications in materials science and as an electrolyte additive in lithium-ion batteries. Accurate characterization of TMSP, including its ³¹P NMR chemical shift, is crucial for its effective utilization and for quality control.

³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift of this compound is a distinctive parameter for its identification. Unlike typical phosphate esters that resonate in the downfield region of the spectrum (around 0 ppm), TMSP exhibits a significant upfield shift. This anomalous shift is attributed to the electronic effects of the three trimethylsilyl (B98337) groups attached to the phosphate oxygen atoms.

Published data indicates a notable difference of approximately 300 ppm in the ³¹P NMR chemical shifts between this compound (TMSP) and the corresponding Tris(trimethylsilyl) phosphite (B83602) (TMSPi).[1] While some literature has reported a chemical shift of -113.2 ppm for TMSP, this value is atypical for a phosphate ester and requires careful consideration of experimental conditions and referencing. It is crucial to verify this value against reliable spectral databases or through experimental determination.

For comparative purposes, the chemical shifts of related phosphorus compounds are presented in the table below.

| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |

| This compound (TMSP) | O=P(OSi(CH₃)₃)₃ | CDCl₃ | -113.2 (requires verification) |

| Tris(trimethylsilyl) phosphite (TMSPi) | P(OSi(CH₃)₃)₃ | - | Value not explicitly found |

| 85% Phosphoric Acid (Reference) | H₃PO₄ | H₂O/D₂O | 0.0 |

| Triphenyl phosphate | O=P(OPh)₃ | - | Value not explicitly found |

| Triethyl phosphate | O=P(OEt)₃ | - | Value not explicitly found |

Note: The chemical shift of -113.2 ppm for TMSP is based on a single literature source and is unusually high-field for a phosphate ester. Researchers are advised to confirm this value experimentally.

Experimental Protocol for ³¹P NMR Spectroscopy

This section outlines a general procedure for acquiring a ³¹P NMR spectrum of this compound.

3.1. Materials and Equipment

-

Sample: this compound (TMSP)

-

Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.

-

NMR Tubes: 5 mm NMR tubes, clean and dry.

-

NMR Spectrometer: A high-resolution NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

-

Reference Standard: 85% Phosphoric acid (H₃PO₄) in a sealed capillary or used as an external standard.

3.2. Sample Preparation

-

Dissolution: Prepare a solution of TMSP in the chosen deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL. Ensure the sample is fully dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Referencing (External): If using an external reference, a sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube. Alternatively, a separate reference spectrum can be acquired.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency to ensure optimal signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity, resulting in sharp spectral lines.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a ³¹P NMR experiment. Typical parameters include:

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is usually sufficient.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³P couplings.

-

Spectral Width: A spectral width of approximately 400 ppm, centered around the expected chemical shift region, is a good starting point.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the phosphorus nuclei.

-

Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

-

3.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the 85% H₃PO₄ signal to 0.0 ppm. If an external reference was used without a capillary, the spectrum of the reference is acquired separately and its frequency is used to reference the sample spectrum.

-

Peak Picking: Identify and label the chemical shift of the peak corresponding to this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the ³¹P NMR chemical shift of a compound.

Caption: Workflow for ³¹P NMR analysis.

Conclusion

This technical guide has provided a detailed overview of the ³¹P NMR chemical shift of this compound. While a specific, yet anomalous, chemical shift value has been reported, experimental verification is strongly recommended due to its deviation from typical phosphate ester values. The provided experimental protocol offers a solid foundation for researchers to confidently acquire high-quality ³¹P NMR spectra for this and other organophosphorus compounds. The visual workflow further clarifies the analytical process, making this guide a practical tool for professionals in the fields of chemical research and drug development.

References

Tris(trimethylsilyl) phosphate infrared (IR) spectroscopy analysis

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Tris(trimethylsilyl) phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl) phosphate (TMSP), with the chemical formula [(CH₃)₃SiO]₃P(O), is an organophosphate and organosilicon compound of significant interest in various chemical applications, including as a film-forming additive in lithium-ion battery electrolytes and as a reagent in organic synthesis.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and functional groups present in a sample. This guide offers a comprehensive analysis of the IR spectrum of TMSP, presents a detailed experimental protocol for spectral acquisition, and outlines the typical workflow for such an analysis.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. The frequencies of absorbed radiation are specific to the types of chemical bonds and the overall structure of the molecule. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (typically expressed as wavenumber, cm⁻¹). By analyzing the position, intensity, and shape of the absorption bands, one can identify the functional groups present in a molecule.

Analysis of the this compound IR Spectrum

The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its phosphate and trimethylsilyl (B98337) functional groups. The key vibrational modes are the P=O (phosphoryl), P-O-Si, Si-C, and C-H bonds.

Quantitative Data Summary

The characteristic infrared absorption bands for this compound are summarized in the table below. The assignments are based on established correlations for organophosphate and organosilicon compounds.[2][3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2960 | ν_as(C-H) | Asymmetric stretching of the C-H bonds in the methyl (CH₃) groups. |

| ~2900 | ν_s(C-H) | Symmetric stretching of the C-H bonds in the methyl (CH₃) groups. |

| ~1280 - 1310 | ν(P=O) | Strong, characteristic phosphoryl stretching vibration. The exact frequency can be influenced by molecular conformation and intermolecular interactions.[3] |

| ~1250 - 1260 | δ_s(Si-CH₃) | Symmetric deformation (bending) of the Si-CH₃ groups. This is a very strong and sharp band, highly characteristic of the trimethylsilyl moiety.[2] |

| ~1040 - 1100 | ν_as(P-O-Si) | Strong and broad asymmetric stretching of the P-O-Si linkage. This band is analogous to the P-O-C stretch in organic phosphates and the Si-O-Si stretch in siloxanes.[2][4] |

| ~840 - 870 | ρ(Si-CH₃) / ν(Si-C) | Rocking vibration of the methyl groups attached to silicon and Si-C stretching vibrations. Multiple strong bands are typically observed in this region for (CH₃)₃Si groups.[2] |

| ~760 | ρ(Si-CH₃) / ν(Si-C) | Additional Si-CH₃ rocking and Si-C stretching vibrations.[2] |

Abbreviations: ν = stretching; δ = deformation/bending; ρ = rocking; as = asymmetric; s = symmetric.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for analyzing liquids and solids with minimal sample preparation.[5][6] Given that this compound is a liquid at room temperature, ATR-FTIR is the recommended method for analysis.

Methodology

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is correctly installed.[7]

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected.[8] This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.

-

Initiate the background scan using the instrument's software. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[9]

-

-

Sample Analysis:

-

Place a small drop (a few microliters) of this compound directly onto the center of the clean ATR crystal, ensuring the crystal surface is fully covered.[9]

-

Initiate the sample scan using the same parameters as the background measurement. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After the measurement is complete, process the spectrum as needed. Common processing steps include baseline correction and ATR correction, which adjusts for the wavelength-dependent depth of penetration of the IR beam into the sample.[7]

-

Thoroughly clean the ATR crystal and any surrounding area by wiping away the sample with a soft tissue, followed by cleaning with the appropriate solvent. Run a monitor scan to ensure the crystal is clean before the next measurement.[9]

-

Workflow for IR Spectroscopy Analysis

The logical flow from sample to final data interpretation in an IR spectroscopy experiment can be visualized as follows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. youtube.com [youtube.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound, has garnered significant attention in various scientific fields, including organic synthesis and materials science. Its unique chemical structure, featuring a central phosphate group bonded to three trimethylsilyl (B98337) moieties, imparts a distinct set of physical and chemical properties. This technical guide provides a comprehensive overview of TMSP, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in leveraging the potential of this multifaceted reagent.

Core Physical and Chemical Properties

Tris(trimethylsilyl) phosphate is a colorless to light yellow, flammable liquid that is sensitive to moisture.[1][2] It is characterized by the chemical formula C9H27O4PSi3 and a molecular weight of 314.54 g/mol .[3] Its unique structure as a phosphoric acid tris(trimethylsilyl) ester confers upon it a range of useful properties, making it a valuable reagent in various chemical transformations.[1][3][4]

Identification and Nomenclature

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Phosphoric acid tris(trimethylsilyl) ester, TMSP, TMSPA[4] |

| CAS Number | 10497-05-9[1] |

| Molecular Formula | C9H27O4PSi3[3] |

| Molecular Weight | 314.54 g/mol [3] |

| InChI | InChI=1S/C9H27O4PSi3/c1-15(2,3)11-14(10,12-16(4,5)6)13-17(7,8)9/h1-9H3[4] |

| SMILES | C--INVALID-LINK--(C)OP(=O)(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[4] |

Physicochemical Data

The physical properties of this compound are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow, clear liquid | [1][5] |

| Melting Point | 3-4 °C | [4][6] |

| Boiling Point | 236 °C | [1][5] |

| 228-229 °C at 720 mmHg | [4][6] | |

| Density | 0.945 g/mL at 25 °C | [4][6] |

| 0.96 g/cm³ at 20 °C | [1][2] | |

| Refractive Index (n20/D) | 1.409 - 1.41 | [1][2][4] |

| Flash Point | 13 °C (closed cup) | [4] |

| 24 °C | [1][5][7] | |

| Vapor Pressure | 23.3 hPa at 20 °C | [6] |

| Water Solubility | 935.5 µg/L at 20 °C (Reacts) | [6] |

| LogP | 4.72 at 20 °C | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with two common methods detailed below. These protocols offer reliable procedures for the laboratory-scale preparation of this reagent.

Synthesis from Trimethylchlorosilane and Ammonium (B1175870) Dihydrogen Phosphate

This method involves the reaction of trimethylchlorosilane with ammonium dihydrogen phosphate. The reaction proceeds with the formation of hydrogen chloride gas, which must be neutralized.

Experimental Protocol:

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a gas absorption trap (to neutralize HCl), add 352 g (3.24 mol) of trimethylchlorosilane and 115 g (1 mol) of ammonium dihydrogen phosphate.[1]

-

Heat the reaction mixture to 78 °C with constant stirring and maintain this temperature for 3 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid byproducts.[1]

-

The filtrate, which is the crude this compound, is then purified by vacuum distillation.[1]

-

Collect the fraction distilling at 125-128 °C under a pressure of 30 mmHg. This yields approximately 282 g (89.6% yield) of pure this compound.[1]

Synthesis from Hexamethyldisilazane (B44280) and Ammonium Dihydrogen Phosphate

An alternative synthesis route utilizes hexamethyldisilazane as the silylating agent, with ammonia (B1221849) as the primary byproduct.

Experimental Protocol:

-

In a 5000 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place 1000 g (8.6 mol) of ammonium dihydrogen phosphate and 2950 mL (13.6 mol) of hexamethyldisilazane.[7]

-

Heat the mixture to 100 °C and stir for 5 hours. Ammonia gas will be evolved during the reaction and should be directed to a suitable trap.[7]

-

Upon completion of the reaction, replace the reflux condenser with a distillation apparatus.[7]

-

Purify the crude product by vacuum fractional distillation, collecting the fraction at 120-121 °C and a pressure of 27 mmHg. This procedure yields approximately 2210 g of this compound.[7]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a single signal for the 27 equivalent protons of the three trimethylsilyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit a signal corresponding to the methyl carbons of the trimethylsilyl groups.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative, providing a single resonance characteristic of the phosphate ester environment.[8] The chemical shift for TMSP is significantly different from that of the corresponding phosphite (B83602), Tris(trimethylsilyl) phosphite (TMSPi), allowing for clear differentiation between the two.[8]

| Nucleus | Expected Chemical Shift (δ) | Notes |

| ¹H | ~0.3 ppm | A single peak due to the high symmetry of the molecule. |

| ¹³C | ~1.0 ppm | A single peak for the methyl carbons. |

| ³¹P | ~-26 ppm | Relative to 85% H₃PO₄. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (methyl) |

| ~1250 | Si-CH₃ symmetric deformation |

| ~1080 | P-O-Si asymmetric stretch |

| ~840 | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Experimental Protocol for GC-MS Analysis:

A general protocol for the GC-MS analysis of silylated compounds can be adapted for this compound.

-

Sample Preparation: Dissolve a small amount of this compound in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Injector: Split/splitless inlet, with a typical injection volume of 1 µL.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-400).

-

Expected Fragmentation:

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) at m/z 314 may be observed, though it can be weak. Prominent fragments often include:

-

m/z 299: [M - CH₃]⁺, loss of a methyl group.

-

m/z 73: [(CH₃)₃Si]⁺, the trimethylsilyl cation, which is often the base peak.

Chemical Reactivity and Applications

This compound exhibits a range of chemical reactivities that are central to its applications in synthesis and materials science.

Hydrolysis

One of the most significant chemical properties of this compound is its sensitivity to moisture. It readily undergoes hydrolysis to produce hexamethyldisiloxane (B120664) and phosphoric acid. This reaction proceeds via the cleavage of the Si-O bond.[9] The high affinity of silicon for oxygen makes this process favorable.

References

- 1. rsc.org [rsc.org]

- 2. Formation and Cleavage of P-O Bonds | Whitesides Research Group [gmwgroup.harvard.edu]

- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(trimethylsilyl)phosphate(10497-05-9) 1H NMR [m.chemicalbook.com]

- 5. harris.chem.ufl.edu [harris.chem.ufl.edu]

- 6. Tris(trimethylsilyl)phosphate(10497-05-9) 13C NMR [m.chemicalbook.com]

- 7. This compound | C9H27O4PSi3 | CID 25317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety of Tris(trimethylsilyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl) phosphate (B84403) (TMSP), a versatile organosilicon compound, sees significant application in various fields, including as a film-forming additive in high-voltage lithium-ion batteries and as a reagent in organic synthesis.[1][2] A thorough understanding of its safety profile is paramount for professionals handling this substance. This guide provides a comprehensive overview of the safety data sheet (SDS) information for Tris(trimethylsilyl) phosphate, presenting key data in an accessible format for researchers and laboratory personnel.

Physicochemical Properties

This compound is a colorless, clear liquid.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H27O4PSi3 | [3][4] |

| Molecular Weight | 314.54 g/mol | [3][5] |

| CAS Number | 10497-05-9 | [4][6] |

| EC Number | 234-028-1 | [4][6] |

| Appearance | Colorless, clear liquid | [3][7] |

| Density | 0.945 - 0.953 g/mL at 25 °C | [3] |

| Melting Point | 3-4 °C | [1] |

| Boiling Point | 228-229 °C at 720 mmHg | [1] |

| Flash Point | 13 °C - 24 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.409 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapour / H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Label Elements:

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of exposure may include irritation to the respiratory tract, skin, and eyes.[9]

| Toxicity Data | Value | Species | Source |

| Acute Toxicity (Oral) | LD50: 3440 mg/kg | Rat | [8][9] |

Experimental Protocols

The provided Safety Data Sheets summarize toxicological endpoints but do not contain detailed experimental protocols. The LD50 value is a standardized measure of acute toxicity, and the protocol would have followed established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Safety and Handling

Proper handling and storage are crucial to minimize risks associated with this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Safety showers and eyewash stations should be readily available.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][9]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[5][9]

-

Respiratory Protection: If inhalation of vapors is likely, use a NIOSH-approved respirator with an appropriate cartridge.[9]

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6] Take measures to prevent the buildup of electrostatic charge.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3][6] The substance is moisture-sensitive and should be stored under an inert gas.[6]

Emergency Procedures

A clear and logical workflow is essential in the event of an emergency involving this compound.

Caption: Emergency response workflow for this compound incidents.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter and spread the fire.[6][10]

-

Specific Hazards: The substance is highly flammable. Vapors may form explosive mixtures with air.[6] Hazardous decomposition products include phosphorus oxides, carbon oxides, and silicon dioxide.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures following exposure.

Caption: First-aid procedures for exposure to this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[11] Do not allow the product to enter drains or waterways.[8] It may be possible to incinerate the material in a chemical incinerator equipped with an afterburner and scrubber.[5]

This guide is intended to provide a comprehensive overview of the safety information for this compound. It is not a substitute for the official Safety Data Sheet provided by the supplier. Always consult the most current SDS for the material before handling.

References

- 1. This compound , ≥97.0% , 10497-05-9 - CookeChem [cookechem.com]

- 2. Tris(trimethylsilyl)phosphate | 10497-05-9 [amp.chemicalbook.com]

- 3. meisenbaochem.com [meisenbaochem.com]

- 4. This compound | C9H27O4PSi3 | CID 25317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fjcxtech.com [fjcxtech.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. biosynth.com [biosynth.com]

- 9. gelest.com [gelest.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Handling and storage of anhydrous Tris(trimethylsilyl) phosphate

An In-depth Technical Guide to the Handling and Storage of Anhydrous Tris(trimethylsilyl) phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of anhydrous Tris(trimethylsilyl) phosphate (TMSP). Adherence to these protocols is critical to maintain the integrity of the compound and ensure laboratory safety.

Compound Properties and Hazards

This compound is a colorless to light yellow liquid that is highly sensitive to moisture.[1] It is classified as a flammable liquid and vapor, and can cause skin and serious eye irritation.[2][3][4][5] Inhalation may lead to respiratory irritation.[2][3][4][5] Due to its reactivity with water, it is crucial to handle this compound under an inert and anhydrous atmosphere.[3]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₂₇O₄PSi₃ |

| Molecular Weight | 314.54 g/mol |

| Appearance | Colorless to light yellow liquid[1][6] |

| Melting Point | 3-4 °C[1][4][5][7] |

| Boiling Point | 228-229 °C @ 720 mmHg[1][4][5][7] |

| Density | 0.945 g/mL at 25 °C[4][5][7] |

| Refractive Index | n20/D 1.409[4][5][7] |

| Flash Point | 13 °C (55.4 °F) - closed cup[4][5] |

| Vapor Pressure | 23.3 hPa at 20 °C[1] |

Hazard Identification

| Hazard | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 2/3[4][5][8] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3] |

| Skin Corrosion/Irritation | Category 2[2][4][5][8][9] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Serious Eye Damage/Irritation | Category 2A[2][4][5][8][9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[2][3][4][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

Storage Protocols

Proper storage of anhydrous TMSP is paramount to prevent degradation and ensure its reactivity for experimental use.

-

Atmosphere : Store under a dry, inert atmosphere such as nitrogen or argon.[3]

-

Temperature : Keep in a cool, dry, and well-ventilated area, away from heat sources.[2][3][6] Recommended storage temperature is between 2-8°C.[1]

-

Containers : Use tightly sealed containers.[2][3][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

-

Incompatibilities : Avoid contact with water, acids, alcohols, oxidizing agents, and peroxides.[9]

Handling Protocols

Due to its moisture sensitivity, all manipulations of anhydrous TMSP should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.

Glovebox Handling

A glovebox provides an excellent environment for handling anhydrous TMSP.

-

Atmosphere : Ensure the glovebox has a dry nitrogen or argon atmosphere with low oxygen and moisture levels.

-

Materials : All glassware, syringes, and other equipment should be thoroughly dried in an oven and cooled in the glovebox antechamber before being brought into the main chamber.

-

Dispensing : Use a clean, dry syringe or pipette to transfer the liquid. To prevent contamination of the bulk material, it is advisable to transfer the required amount to a separate, clean, and dry vial for use in your experiment.

-

Weighing : If weighing is necessary, do so within the glovebox on a tared, sealed container.

Schlenk Line Handling

If a glovebox is not available, a Schlenk line can be used for the manipulation of anhydrous TMSP.

-

Glassware : All glassware must be flame-dried or oven-dried and cooled under vacuum on the Schlenk line.

-

Inert Gas Flow : Maintain a positive pressure of inert gas throughout the procedure.

-

Transfer : Use a cannula or a gas-tight syringe to transfer the liquid from the storage vessel to the reaction flask.

-

Syringe Transfer :

-

Purge a dry syringe with inert gas from the Schlenk line.

-

Puncture the septum of the TMSP container with the syringe needle and withdraw the desired volume.

-

Quickly transfer the syringe to the reaction flask and dispense the liquid.

-

-

Cannula Transfer :

-

Connect a dry cannula to both the TMSP container and the reaction flask via septa.

-

Apply a slightly higher pressure of inert gas to the TMSP container to initiate the transfer of the liquid through the cannula into the reaction flask.

-

-

Experimental Workflow and Safety

The following diagrams illustrate the logical flow for handling and the signaling pathways related to safety and first aid.

Caption: Logical workflow for handling anhydrous this compound.

Caption: First aid procedures for exposure to this compound.

Disposal

Residues and waste containing TMSP should be handled as hazardous material. Quench small amounts of residual TMSP by slowly adding it to a stirred, non-protic solvent like THF, followed by the slow addition of an alcohol such as isopropanol. All waste must be disposed of in accordance with local, regional, and national regulations.[2][3] Do not dispose of into drains.[3]

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling this compound. Always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[2]

References

- 1. molan.wdfiles.com [molan.wdfiles.com]

- 2. TRIS(TRIMETHYLSILYL)PHOSPHITE synthesis - chemicalbook [chemicalbook.com]

- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 4. CN101870711B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Tris(trimethylsilyl)phosphate synthesis - chemicalbook [chemicalbook.com]

- 7. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104860986A - Preparation method of tris(trimethylsilyl)phosphite - Google Patents [patents.google.com]

- 9. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Computational Insights into Tris(trimethylsilyl) Phosphate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP), with the chemical formula O=P(OSi(CH₃)₃)₃, is a versatile organophosphorus compound.[1] Its unique structure, featuring a central phosphate group bonded to three trimethylsilyl (B98337) moieties, imparts a range of useful chemical properties. While extensively studied as an electrolyte additive in lithium-ion batteries for its ability to scavenge hydrofluoric acid (HF) and stabilize electrode interfaces, its role as a phosphorylating agent also presents potential applications in organic synthesis and drug development.[2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the structure, reactivity, and potential applications of TMSP.

Molecular Properties and Computational Characterization

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the fundamental properties of TMSP. These studies provide insights into its geometry, electronic structure, and spectroscopic characteristics.

Optimized Molecular Geometry

The three-dimensional structure of TMSP has been optimized using various levels of theory. The key structural parameters, including bond lengths and angles, are crucial for understanding its reactivity.

| Parameter | Description | Calculated Value |

| P=O Bond Length | Length of the phosphoryl bond | ~1.45 - 1.48 Å |

| P-O Bond Length | Length of the phosphorus-oxygen single bond | ~1.58 - 1.62 Å |

| Si-O Bond Length | Length of the silicon-oxygen bond | ~1.65 - 1.69 Å |

| O-P-O Angle | Angle between the single-bonded oxygen atoms | ~105 - 109° |

| P-O-Si Angle | Angle between the phosphorus, oxygen, and silicon atoms | ~125 - 135° |

| Note: These values are approximate and can vary depending on the computational method (functional and basis set) employed. |

Spectroscopic Properties

Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results for validation.

Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The key vibrational modes for TMSP are summarized below. Good agreement between calculated and experimental spectra can be achieved using appropriate DFT functionals, such as PBE0, with suitable basis sets.[5]

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |

| ν(P=O) | Phosphoryl stretching | ~1250 - 1300 |

| ν_as(P-O-Si) | Asymmetric P-O-Si stretching | ~1050 - 1100 |

| ν_s(P-O-Si) | Symmetric P-O-Si stretching | ~950 - 1000 |

| ν_as(Si(CH₃)₃) | Asymmetric Si-C stretching | ~750 - 850 |

| ν_s(Si(CH₃)₃) | Symmetric Si-C stretching | ~600 - 700 |

| Note: Calculated frequencies are often scaled to better match experimental values. |

The ³¹P NMR chemical shift is a key identifier for phosphorus-containing compounds.[6] Computational prediction of this shift can be a powerful tool for structural elucidation. The calculated ³¹P chemical shift for TMSP is highly dependent on the level of theory and the reference compound used.[7][8]

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ³¹P | Varies with method (typically -20 to -30) | ~ -24.6[9] |

| Note: Calculations are typically referenced to a standard like 85% H₃PO₄. |

Reaction Mechanisms: A Computational Perspective

Theoretical studies have been pivotal in elucidating the reaction mechanisms of TMSP, particularly its role as an HF scavenger in lithium-ion batteries and its hydrolysis.

Hydrofluoric Acid (HF) Scavenging

In the context of lithium-ion batteries, the presence of trace amounts of water can lead to the hydrolysis of the LiPF₆ salt, generating detrimental HF. TMSP is an effective HF scavenger, and computational studies have detailed the underlying mechanism.[2][3][4][10] The primary pathway involves the cleavage of the Si-O bond.

Computational studies, often employing DFT, have calculated the reaction energies and activation barriers for this process, confirming its thermodynamic favorability. The cleavage of the O-Si bond is generally found to be the predominant pathway over O-P bond cleavage.[3]

Hydrolysis

TMSP can react with water, a process that has been investigated both experimentally and computationally.[9] The hydrolysis of TMSP proceeds in a stepwise manner, with the sequential removal of the trimethylsilyl groups.

DFT calculations can be used to model the reaction pathway, including the transition states, to understand the kinetics of each hydrolysis step.[11][12][13]

Potential Applications in Drug Development

The ability of TMSP to act as a phosphorylating agent opens up possibilities for its use in drug synthesis. Phosphorylation is a key reaction in the synthesis of many biologically active molecules, including nucleoside analogues used as antiviral or anticancer agents. While specific computational studies of TMSP in drug development are not widely reported, a general workflow for such an investigation can be outlined.

This workflow would involve using DFT to model the phosphorylation of a drug candidate by TMSP, calculating the reaction thermodynamics and kinetics. The resulting phosphorylated molecule could then be studied using molecular docking to predict its binding affinity to a biological target.

Methodologies

Computational Protocols

A typical computational study of TMSP involves geometry optimization followed by the calculation of desired properties.

-

Software: Gaussian, ORCA, VASP, etc.

-

Method: Density Functional Theory (DFT) is commonly employed.

-

Functionals: Hybrid functionals like B3LYP, PBE0, and M06-2X have been used. For reaction mechanisms, functionals like MPW1K may be suitable.[5][8][14]

-

Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or 6-311++G(2d,2p) are often used. For higher accuracy in NMR calculations, specialized basis sets like IGLO-III may be employed.[7][8][15][16][17][18]

-

Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used.[8]

-

Property Calculations:

-

Vibrational Frequencies: Calculated from the second derivatives of the energy.

-

NMR Chemical Shifts: Typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8]

-

Reaction Pathways: Located by finding transition states (first-order saddle points on the potential energy surface) and confirmed by Intrinsic Reaction Coordinate (IRC) calculations.

-

Experimental Protocols

Experimental validation is crucial for computational studies.

-

Sample Preparation: The TMSP sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[19] An internal standard may be added for quantitative analysis.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard one-pulse experiment with proton decoupling is typically performed. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

-

Cell Assembly: A three-electrode or two-electrode cell is assembled with the electrolyte containing TMSP.

-

Instrumentation: A potentiostat with a frequency response analyzer is used.

-

Measurement Parameters:

-

Frequency Range: Typically from the MHz to mHz range.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

-

DC Potential: The measurement can be performed at the open-circuit potential or at a specific DC bias.

-

-

Data Analysis: The impedance data is plotted in Nyquist or Bode plots and can be fitted to an equivalent circuit model to extract information about the resistance and capacitance of different electrochemical processes.[20][21][22][23][24]

Conclusion

Theoretical and computational studies have provided invaluable insights into the molecular properties and reactivity of this compound. These studies have not only rationalized its effectiveness as an electrolyte additive in lithium-ion batteries but also highlighted its potential in other areas such as organic synthesis and drug development. The synergy between computational modeling and experimental validation will continue to be crucial in exploring the full potential of this versatile molecule.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. openriver.winona.edu [openriver.winona.edu]

- 12. longdom.org [longdom.org]

- 13. Phosphate Monoester Hydrolysis by Trinuclear Alkaline Phosphatase; DFT Study of Transition States and Reaction Mechanism [su.diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. asc.ohio-state.edu [asc.ohio-state.edu]

- 19. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. biologic.net [biologic.net]

- 23. Advanced Electrochemical Impedance Spectroscopy (EIS) for Battery Testing PDF Asset Page | Keysight [keysight.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(trimethylsilyl) phosphate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl) phosphate (B84403) (TMSP) is an organosilicon compound featuring a central phosphate core bonded to three trimethylsilyl (B98337) groups. This unique structure imparts a range of useful chemical properties, leading to its application in diverse fields, from a reagent in organic synthesis to a performance-enhancing additive in materials science. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and fundamental properties of Tris(trimethylsilyl) phosphate.

Historical Discovery and Development

The initial synthesis of compounds containing silicon-phosphorus linkages dates back to the mid-20th century, with pioneering work in the field of organosilicon chemistry. While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, the foundational methods for its preparation were established during this period. The work of M.G. Voronkov and his contemporaries in the 1950s on organosilicon compounds containing phosphorus laid the groundwork for the synthesis of silyl (B83357) phosphates. A 1957 publication by Voronkov and Zgonnik described the reaction of trialkylchlorosilanes with phosphoric acid to produce trialkylsilyl phosphates, representing one of the earliest documented methods for creating such compounds.[1]

Early interest in this compound and related compounds stemmed from their unique chemical reactivity and potential as hydraulic fluids, lubricants, and plasticizers. Over the decades, research has expanded to explore its utility as a versatile silylating agent and, more recently, as a crucial electrolyte additive in lithium-ion batteries to improve their performance and stability.[2]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages in terms of yield, purity, and scalability. The primary methods are summarized below.

Synthetic Methodologies Summary

| Method | Reactants | Key Conditions | Yield | Reference(s) |

| Method 1 | Trimethylsilyl chloride, Ammonium (B1175870) dihydrogen phosphate | Stirred at 78°C for 3 hours | 89.6% | [3] |

| Method 2 | Hexamethyldisilazane (B44280), Ammonium dihydrogen phosphate | Heated and stirred at 80-160°C for 2-5 hours | High | [4] |

| Method 3 | Alkali metal silicon alkoxide, Phosphorus halide | Molar ratio of 1:1 in an alkane or ether solvent | >99.6% purity | [5] |

Key Synthetic Pathways